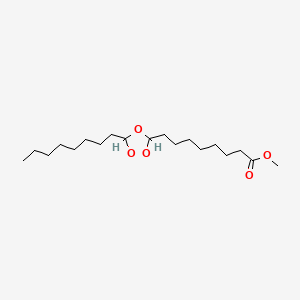

Methyl oleate ozonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl oleate ozonide, also known as this compound, is a useful research compound. Its molecular formula is C19H36O5 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Atmospheric Chemistry

Ozonolysis and Environmental Impact

Methyl oleate serves as a model compound for studying the reactions of unsaturated fatty acids in the atmosphere. Its ozonolysis at the air-water interface has been investigated to understand the oxidation kinetics and the fate of organic materials in aerosol environments.

- Oxidation Kinetics : Research indicates that the ozonolysis of methyl oleate monolayers results in rapid material loss due to C=C bond cleavage, with a rate coefficient of approximately (5.7±0.9)×10−10cm2molecule−1s−1 and an uptake coefficient around 3×10−5 . This suggests that methyl oleate has a significantly shorter atmospheric lifetime (~10 minutes) compared to other organic compounds.

- Surface vs. Bulk Reactions : The study highlights that less than 2% of organic material remains at the surface over atmospheric timescales, indicating that surface reactions are crucial for understanding the degradation of organic aerosols .

Toxicology

Effects on Biological Systems

Methyl oleate ozonide has been studied for its potential effects on biological systems, particularly concerning lung health.

- Toxicological Studies : Investigations into the effects of this compound on erythrocytes (red blood cells) have shown that it can induce oxidative stress, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency . This research is pivotal for understanding how ozone-derived compounds can affect human health.

Organic Synthesis

Synthesis of Ozonides

This compound is also significant in organic synthesis, particularly in creating ozonides from various fatty acid esters.

- Characterization and Isolation : Recent studies have successfully isolated and characterized several ozonides derived from methyl oleate through ozonolysis processes . This process is essential for developing new synthetic pathways in organic chemistry.

Industrial Applications

Potential Uses in Material Science

The unique properties of this compound may lend themselves to applications in material science.

- Surfactant Properties : The formation of ozonides can alter the surface activity of fatty acid esters, which might be harnessed in developing new surfactants or emulsifiers for industrial applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Analyse Des Réactions Chimiques

Mechanism of Ozonolysis

The ozonolysis of methyl oleate typically follows a mechanism that can be summarized as follows:

-

Formation of Ozone Adduct : Ozone reacts with the double bond (C=C) of methyl oleate to form a primary ozonide.

-

Decomposition : The primary ozonide can decompose into various products, including carbonyl compounds (aldehydes and ketones) and hydrogen peroxide.

-

Formation of Stable Ozonides : Some reactions lead to stable ozonides, which are cyclic compounds containing three oxygen atoms.

RCH CHR +O3→RCHO+R CHO+H2O2

where R and R' denote hydrocarbon chains from methyl oleate.

Reaction Products

The primary products formed from the ozonolysis of methyl oleate include:

-

Aldehydes (e.g., octanal, nonanal)

-

Hydrogen peroxide

-

Various ozonides

The yields and types of products can vary based on the reaction conditions, such as solvent presence and temperature.

Rate Coefficients

Research indicates that the rate coefficients for the ozonolysis of methyl oleate differ significantly from those of its parent fatty acid, oleic acid. The rate coefficient for the oxidation of a methyl ester monolayer has been reported as:

-

(5.7±0.9)×10−10cm2molecule−1s−1

The uptake coefficient for ozone on a droplet covered in a monolayer of methyl oleate is approximately:

-

3×10−5

These coefficients indicate that methyl oleate reacts more rapidly than oleic acid under similar conditions, suggesting a higher reactivity due to differences in molecular structure at the air-water interface .

Atmospheric Lifetime

The atmospheric lifetime of methyl oleate ozonide is estimated to be around 10 minutes when exposed to ozone at typical atmospheric conditions. This short lifetime highlights its transient nature and potential impact on atmospheric chemistry .

Analytical Techniques

The characterization of ozonides and other products formed during the ozonolysis of methyl oleate has been performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify structural changes and confirm the presence of specific functional groups.

-

Mass Spectrometry : Employed to determine molecular weights and identify reaction products.

-

Neutron Reflectometry : Utilized to study film formation at interfaces and quantify reaction rates.

Implications for Atmospheric Chemistry

The reactions involving this compound have important implications for atmospheric chemistry:

-

Oxidative Capacity : The formation of aldehydes and hydrogen peroxide contributes to the oxidative capacity of the atmosphere, impacting air quality and climate.

-

Organic Matter Degradation : this compound plays a role in the degradation pathways of organic matter in atmospheric processes, influencing both biogeochemical cycles and pollutant formation.

Propriétés

Numéro CAS |

55398-23-7 |

|---|---|

Formule moléculaire |

C19H36O5 |

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

methyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoate |

InChI |

InChI=1S/C19H36O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h18-19H,3-16H2,1-2H3 |

Clé InChI |

ZWLPKVFUKKKNGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

SMILES canonique |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

Synonymes |

methyl oleate ozonide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.